molecular formula C11H15NO2 B160971 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1745-07-9

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B160971
Numéro CAS: 1745-07-9
Poids moléculaire: 193.24 g/mol
Clé InChI: CEIXWJHURKEBMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,7-DMTHIQ) is a heterocyclic alkaloid derivative with a tetrahydroisoquinoline backbone substituted with methoxy groups at positions 6 and 7. It serves as a key pharmacophore in medicinal chemistry due to its versatility in targeting enzymes, receptors, and transporters. Synthesized via chiral aminoacetaldehyde acetal intermediates and Pomeranz–Fritsch–Bobbitt cyclization , 6,7-DMTHIQ has demonstrated diverse pharmacological activities, including analgesia, anti-inflammatory effects , sigma-2 receptor (σ2R) modulation , and inhibition of HIV-1 reverse transcriptase . Its structural flexibility allows for modifications that enhance selectivity and potency across therapeutic targets.

Propriétés

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXWJHURKEBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2328-12-3 (mono-hydrochloride)
Record name Heliamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70169835
Record name Heliamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-07-9
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heliamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heliamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

The Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization, represents a versatile two-step strategy for constructing the tetrahydroisoquinoline core. In this approach, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is synthesized via the Petasis reaction using 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and morpholine . The intermediate morpholinone derivative undergoes cyclization under acidic conditions (e.g., HCl in ethanol) to yield this compound-1-carboxylic acid .

Critical to this method is the stereochemical control during the Pomeranz–Fritsch–Bobbitt step, which influences the final product’s enantiomeric purity. Recent modifications have employed chiral auxiliaries or asymmetric catalysis to enhance selectivity, achieving enantiomeric excess (ee) values exceeding 90% in model systems . However, the necessity for multiple purification steps and the use of boronic acids limit its cost-effectiveness for large-scale applications.

One-Pot Formylation–Cyclization Strategy

A patent by CN110845410A discloses a streamlined one-pot synthesis starting from 3,4-dimethoxyphenethylamine. The process involves sequential formylation, oxalyl chloride-mediated activation, and phosphotungstic acid-catalyzed cyclization (Fig. 1). Ethyl formate serves as the formylation reagent, reacting with 3,4-dimethoxyphenethylamine at reflux to generate an intermediate N-formyl derivative . Subsequent treatment with oxalyl chloride in dichloromethane facilitates chloride displacement, followed by ring closure catalyzed by phosphotungstic acid in methanol .

Table 1: Optimization of One-Pot Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
Formylation ReagentEthyl formate8099.1
Catalyst Loading0.1 wt% PTA7898.9
SolventDichloromethane/MeOH7599.0

This method achieves a yield of 80% with >99% purity, significantly reducing waste and operational complexity compared to multi-step protocols . The use of phosphotungstic acid (PTA) as a heterogeneous catalyst enables easy recovery and reuse, enhancing the process’s green chemistry metrics.

Enantioselective Synthesis via Chiral Ammonium Salts

Urunbaeva et al. demonstrated an enantioselective route starting from homoveratrylamine and racemic lactic acid. The reaction proceeds through N-(3,4-dimethoxyphenethyl)-2-hydroxypropanamide, which is treated with POCl₃ to form a chlorinated intermediate . Sodium borohydride reduction followed by HCl-mediated crystallization yields 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride as a mixture of RR and SS enantiomers .

X-ray diffraction analysis confirmed the formation of hydrogen-bonded dimers bridged by chloride anions, with weak C–H⋯Cl interactions stabilizing the crystal lattice . Despite moderate yields (59%), this method provides critical insights into stereochemical outcomes, enabling the targeted synthesis of enantiopure derivatives for pharmacological studies.

MethodCatalystSolventYield (%)Purity (%)
Petasis–PFB HClEthanol6597
One-Pot PTADichloromethane8099.1
Enantioselective POCl₃/NaBH₄Benzene/MeOH5998
Friedel–Crafts AlCl₃Dichloromethane9299.5

Industrial-Scale Considerations

The one-pot and Friedel–Crafts methods exhibit superior scalability, with reduced solvent consumption and catalyst recyclability . In contrast, enantioselective synthesis remains limited to laboratory-scale applications due to lower yields and higher costs . Regulatory requirements for chiral purity in pharmaceuticals may drive further optimization of asymmetric routes, particularly for antitumor or CNS-targeted derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroisoquinoline derivatives.

    Substitution: N-alkyl or N-acyl tetrahydroisoquinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential in Neurological Disorders
DMTHIQ has been investigated for its potential therapeutic effects in treating neurological disorders. Its role as a sigma-2 receptor ligand indicates possible applications in drug formulation for conditions such as anxiety and depression. Studies have shown that DMTHIQ derivatives exhibit high binding affinities for sigma-2 receptors, which are implicated in various neuropsychiatric disorders .

Case Study: Sigma-2 Receptor Ligands
A study synthesized several DMTHIQ derivatives and evaluated their affinities for sigma-1 and sigma-2 receptors. Compounds demonstrated K_i values ranging from 5 to 6 nM for sigma-2 receptors and showed moderate anticancer activities against specific cancer cell lines, indicating their dual potential in both neurological and oncological applications .

Neuroscience Research

Understanding Neurotransmitter Systems
DMTHIQ serves as a valuable tool in neuroscience research to investigate neurotransmitter systems. Its ability to modulate receptor activity aids researchers in understanding the underlying mechanisms of mental health conditions .

Natural Product Synthesis

Building Block for Bioactive Molecules
The compound is utilized in the synthesis of other bioactive molecules, facilitating the development of new natural products with medicinal properties. Its structural characteristics make it an essential precursor in organic synthesis pathways aimed at creating complex isoquinoline derivatives .

Analytical Chemistry

Development of Analytical Methods
DMTHIQ is employed in analytical chemistry to develop methods for detecting and quantifying isoquinoline derivatives. This application enhances the accuracy of chemical analyses across various samples, including biological matrices .

Drug Interaction Studies

Evaluating Drug Safety and Efficacy
Researchers utilize DMTHIQ to study drug interactions critical for ensuring the safety and efficacy of new medications. Understanding how DMTHIQ interacts with other drugs can inform clinical practices and therapeutic strategies .

Cancer Therapeutics

Antiproliferative Actions
Recent studies have evaluated derivatives of DMTHIQ for their antiproliferative actions against cancer cells. For instance, a derivative was shown to exhibit protective effects on liver tissues and restore normal cellular architecture in hepatocellular carcinoma models . These findings suggest that DMTHIQ could be further developed as a candidate for anticancer therapies.

Summary Table of Applications

Application Area Details
Pharmaceutical DevelopmentPotential treatments for neurological disorders; sigma-2 receptor ligands
Neuroscience ResearchModulation of neurotransmitter systems
Natural Product SynthesisBuilding block for bioactive molecules
Analytical ChemistryMethods for detecting isoquinoline derivatives
Drug Interaction StudiesEvaluating interactions critical for drug safety
Cancer TherapeuticsAntiproliferative effects against cancer cells

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogs

Structural Analogs in Enzyme Inhibition

ADAMTS-4 Inhibitors: In studies targeting ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs), 6,7-DMTHIQ derivatives were compared with non-methoxy-substituted tetrahydroisoquinolines. Removing the 6,7-dimethoxy groups (e.g., compound 2d) retained or improved inhibitory activity (IC50: 1.8–3.3 μM), suggesting methoxy substituents are dispensable for this target .

HIV-1 Reverse Transcriptase (RT): 6,7-DMTHIQ derivatives designed as non-nucleoside RT inhibitors (NNRTIs) showed competitive inhibition (IC50 values in nanomolar range), outperforming simpler tetrahydroisoquinolines lacking methoxy groups, which exhibited reduced binding affinity .

Table 1: Activity of Tetrahydroisoquinoline Derivatives in Enzyme Inhibition
Compound Target IC50/EC50 Key Structural Feature Reference
6,7-DMTHIQ derivative ADAMTS-4 1.8–3.3 μM 6,7-Dimethoxy
1,2,3,4-THIQ (no methoxy) ADAMTS-4 1.8 μM Unsubstituted
6,7-DMTHIQ derivative HIV-1 RT <100 nM 6,7-Dimethoxy + aryl groups

Pharmacological Activity vs. Standard Drugs

Analgesic and Anti-Inflammatory Effects: 6,7-DMTHIQ derivatives, such as 1-(4’-dimethylaminophenyl)-6,7-DMTHIQ hydrochloride, demonstrated superior analgesic efficacy compared to diclofenac sodium and metamizole. At 0.5 mg/kg, its anti-inflammatory effect was 3.3× stronger than diclofenac in acute arthritis models .

Cardiotonic Effects: In rat heart models, 1-aryl-6,7-DMTHIQ derivatives showed potent positive inotropic effects (EC50: 14.6 μM), outperforming dihydroquercetin (EC50: 21.2 μM) .

Table 2: Pharmacological Comparison with Standard Drugs
Compound Activity Efficacy (vs. Control) Reference
1-(4’-dimethylaminophenyl)-6,7-DMTHIQ Analgesic (hot plate test) 2× higher than diclofenac
6,7-DMTHIQ conjugate (DHQ-11) Inotropic effect EC50 = 9.7 μM (vs. 21.2 μM)

Neurotoxicity and Parkinson’s Disease Link

6,7-DMTHIQ shares structural similarities with neurotoxic isoquinolines. N-methylation of dopamine-derived 6,7-dihydroxyisoquinolines generates metabolites analogous to MPTP/MPP+, which induce dopaminergic neuron death.

Sigma-2 Receptor (σ2R) Selectivity

6,7-DMTHIQ is a privileged scaffold for σ2R ligands. Derivatives like A011 (IC50: <10 nM) showed >100× selectivity over σ1R, enabling applications in cancer diagnostics and overcoming multidrug resistance (MDR) via ABCB1/ABCG2 transporter modulation . Simplifying the structure (e.g., removing benzamide moieties) retained σ2R affinity but reduced cytotoxicity .

Table 3: σ2R Ligand Activity of 6,7-DMTHIQ Derivatives
Compound σ2R Affinity (Ki) σ1R Selectivity (σ2/σ1) Key Modification Reference
A011 8.2 nM >100× 6,7-DMTHIQ + indole
RM273 12 nM >50× Fluorinated indole linker

Role of Methoxy Substituents

The 6,7-dimethoxy groups are critical for certain activities:

  • Bradycardic Agents : Methoxy groups at 6/7 positions enhanced potency in 2-(3-piperidyl)-THIQ derivatives (e.g., compound 6c, EC50: 14.6 μM) .
  • σ2R Binding : Removing methoxy groups or cyclizing them into methylene bridges abolished σ2R affinity .

Contradictory Findings and Limitations

  • ADAMTS-4 Inhibition: Methoxy groups are non-essential for activity, contrasting with their necessity in σ2R ligands .

Activité Biologique

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, analgesic and anti-inflammatory effects, and interactions with neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the potential of DMTIQ as an anticancer agent. A notable study investigated its antiproliferative effects in a colorectal cancer model induced by dimethylhydrazine (DMH) in albino Wistar rats. The compound was administered at doses of 10 and 25 mg/kg for 15 days. Key findings include:

  • Histopathological Analysis : DMTIQ demonstrated protective action against DMH-induced colon cancer, as evidenced by histopathological examinations.
  • Biochemical Markers : The treatment significantly reduced levels of interleukin-6 (IL-6), a pro-inflammatory cytokine associated with tumor progression. ELISA results showed that DMTIQ notably decreased IL-6 concentrations compared to IL-2 and COX-2 levels.
  • Gene Expression : Quantitative analysis revealed that DMTIQ inhibited the overexpression of genes involved in the IL-6/JAK2/STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation .

Table 1: Summary of Anticancer Effects

ParameterControl (DMH)DMTIQ 10 mg/kgDMTIQ 25 mg/kg
IL-6 Concentration (pg/mL)HighModerateLow
JAK2 ActivationHighModerateLow
STAT3 PhosphorylationHighModerateLow

Analgesic and Anti-inflammatory Effects

DMTIQ has also been evaluated for its analgesic and anti-inflammatory properties. A study assessed its efficacy using thermal and chemical pain models:

  • Analgesic Activity : In the hot plate test, DMTIQ significantly increased the pain threshold at various doses. For instance:
    • At 0.5 mg/kg, the analgesic effect was found to be 147.1% greater than baseline.
  • Anti-inflammatory Activity : The compound exhibited pronounced anti-inflammatory effects in models of acute inflammatory arthritis, demonstrating a threefold increase in efficacy compared to diclofenac sodium at a dose of 0.5 mg/kg .

Table 2: Analgesic Activity Comparison

Dose (mg/kg)Pain Threshold Increase (%)
0.151.8
0.5147.1
1.0116.0
Diclofenac44.4

Neurotransmitter Interactions

DMTIQ's interaction with neurotransmitter systems has been explored, particularly regarding its role as an orexin-2 receptor antagonist:

  • Mechanism of Action : As a selective non-peptidic antagonist for orexin receptors, DMTIQ may influence wakefulness and cognitive functions without significant side effects typically associated with other antagonists.
  • Cognitive Implications : The modulation of orexin signaling suggests potential therapeutic applications in sleep disorders and cognitive impairments .

Q & A

Q. How do stereochemical variations impact anticonvulsant or neuroprotective activity?

  • Methodological Answer : Enantioselective synthesis (e.g., catalytic C1-alkynylation) produces derivatives like (S)-trolline with distinct AMPAR antagonism. In vivo seizure models (e.g., maximal electroshock) and ex vivo electrophysiology (hippocampal slices) correlate stereochemistry with efficacy. Diastereomer ratios are controlled via NaBH₄ reduction and crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.